1-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
Description
Properties
IUPAC Name |
4-methyl-2-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N6O2/c1-25-17(19(20,21)22)24-28(18(25)30)14-6-10-26(11-7-14)16(29)13-4-2-5-15(12-13)27-9-3-8-23-27/h2-5,8-9,12,14H,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBVAGANBGFZIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=CC=N4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the benzoyl group. The piperidine ring is then synthesized and attached to the pyrazole-benzoyl intermediate. Finally, the triazolone moiety is introduced under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
1-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s unique structure allows it to bind to these targets with high specificity, thereby exerting its effects through various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Differences
The table below compares the target compound with analogs from the evidence, focusing on substituents, heterocyclic systems, and molecular properties:
*Calculated based on molecular formula.
Functional Implications of Structural Variations
Pyrazole vs. Tetrazole (Target vs. )
- Pyrazole : Neutral at physiological pH, contributing to passive membrane permeability.
CF₃ Positional Effects
- The target compound’s CF₃ at triazolone C3 may sterically hinder interactions compared to analogs with CF₃ on aromatic rings (e.g., ).
Heterocyclic Core Modifications
- Replacement of triazolone with oxadiazole () eliminates the hydrogen-bond donor (NH), possibly reducing target affinity but improving metabolic stability.
Substituent Flexibility
- The isopropylthio group in introduces a hydrophobic moiety, which could prolong half-life but increase CYP450 interaction risks.
Biological Activity
The compound 1-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.
Structure and Properties
The compound features a unique structural arrangement that includes a pyrazole moiety, a piperidine ring, and a trifluoromethyl group. These structural components are crucial for its biological interactions and activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈F₃N₅O |
| Molecular Weight | 383.37 g/mol |
| CAS Number | 2034424-36-5 |
| Melting Point | Not available |
Antimicrobial Activity
Research indicates that pyrazolone derivatives exhibit significant antimicrobial properties. For example, studies have shown that related compounds can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli at concentrations as low as 400 μg/mL . The presence of the pyrazole ring is often linked to enhanced antimicrobial efficacy.
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Pyrazolone derivatives have been documented to exhibit cytotoxic effects against cancer cell lines. For instance, derivatives similar to this compound have been evaluated for their ability to inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
Inflammation is a common target for many therapeutic agents. Pyrazolone derivatives have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators. The mechanism often involves the modulation of cyclooxygenase (COX) enzymes and other inflammatory pathways .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory processes and cancer progression.
- Receptor Modulation : The interaction with various receptors may lead to altered signaling pathways that affect cellular responses.
- DNA Interaction : Some studies suggest that pyrazolone derivatives can intercalate into DNA, leading to disruptions in replication and transcription processes.
Study 1: Antimicrobial Efficacy
A study conducted by Khalil et al. demonstrated the antimicrobial efficacy of several pyrazolone derivatives against Bacillus cereus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) reported at 0.39 mg/mL for the most potent compounds . This highlights the potential of similar compounds in treating bacterial infections.
Study 2: Anticancer Properties
In vitro studies on pyrazolone derivatives indicated significant cytotoxicity against human gastric cancer cells, with IC50 values ranging from 10 to 20 μM . These findings suggest that modifications in the structure can enhance anticancer activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
